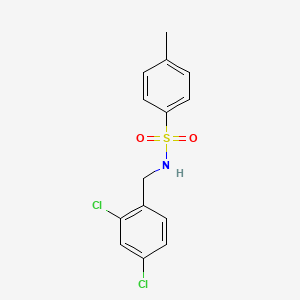
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including sensory neurons.
Mechanism of Action
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide acts as a competitive antagonist of TRPV1 channels, which are activated by various stimuli, such as heat, capsaicin, and acid. When N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide binds to the TRPV1 channel, it prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to inhibit the proliferation and survival of cancer cells, as well as protect against neuronal damage and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide in lab experiments is its high potency and selectivity for TRPV1 channels, which allows for precise modulation of TRPV1 channel activity. However, one limitation of using N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
Future research on N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide should focus on elucidating its molecular mechanism of action and identifying its potential therapeutic targets beyond TRPV1 channels. Additionally, the development of more potent and selective TRPV1 antagonists may lead to the discovery of novel therapeutic agents for the treatment of pain and other disorders.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide involves the reaction of 4-bromo-2-chloroaniline and morpholine-4-carbothioamide in the presence of a catalyst and a solvent. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide as a white crystalline solid. The yield of N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including pain management, cancer treatment, and neuroprotection. As a TRPV1 antagonist, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activation of TRPV1 channels, which are involved in the perception of pain and inflammation. Therefore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been proposed as a potential therapeutic agent for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain.
In addition to its analgesic properties, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been investigated for its potential anticancer properties. TRPV1 channels are overexpressed in various cancer cells, and their activation has been shown to promote cancer cell proliferation and survival. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1 channels.
Furthermore, N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has also been studied for its neuroprotective properties. TRPV1 channels are involved in the regulation of neuronal excitability and synaptic plasticity, and their dysfunction has been implicated in various neurological disorders, such as epilepsy and Alzheimer's disease. N-(4-bromo-2-chlorophenyl)-4-morpholinecarbothioamide has been shown to protect against neuronal damage and improve cognitive function in animal models of these disorders.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClN2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBUSZLQPSXDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)morpholine-4-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(3-fluorobenzoyl)amino]-4-isopropyl-3-thiophenecarboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)

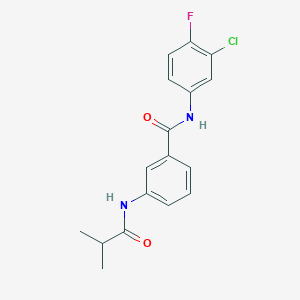
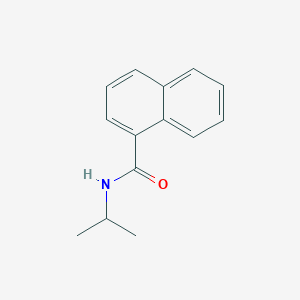

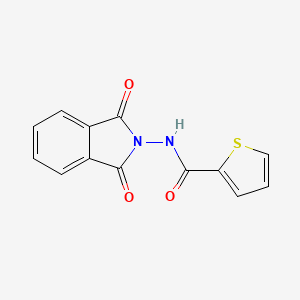
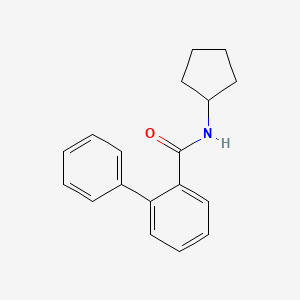
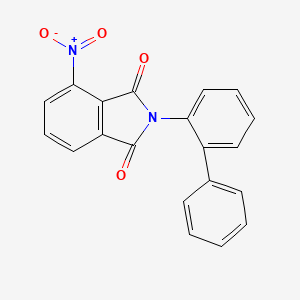
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)
